molecular formula C16H9Cl2N3 B5366459 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile

Cat. No. B5366459
M. Wt: 314.2 g/mol
InChI Key: FBMVQWGNIXUDBV-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile, also known as BDPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDPN belongs to the class of acrylonitrile derivatives and has been found to possess unique biochemical and physiological properties that make it an interesting target for further investigation.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile is still not fully understood, but several studies have suggested that it interacts with specific molecular targets in cells, leading to changes in cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of specific enzymes involved in cell growth and division, leading to cell death. In neurological disorders, this compound has been shown to modulate the activity of specific neurotransmitters, leading to changes in synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including inhibition of cell growth and division, modulation of neurotransmitter activity, and antibacterial and antifungal properties. In addition, this compound has been shown to exhibit low toxicity in animal models, making it a potential candidate for further investigation as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile in lab experiments is its unique biochemical and physiological properties, which make it an interesting target for investigation in several areas of research. In addition, this compound has been shown to exhibit low toxicity in animal models, making it a potential candidate for further investigation as a therapeutic agent. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile, including further investigation of its mechanism of action, development of new synthetic methods to improve yield and purity, and exploration of its therapeutic potential in other areas of research. In addition, there is a need for further investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models to better understand its potential as a therapeutic agent. Overall, this compound represents an interesting target for further investigation in several areas of scientific research.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile can be achieved through a multi-step process involving the reaction of 2-aminobenzimidazole with 3,4-dichlorophenylacetonitrile in the presence of a base catalyst. The resulting intermediate is then subjected to a series of purification steps to obtain the final product. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound can vary depending on the reaction conditions.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile has been investigated for its potential therapeutic applications in several areas of research, including cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been shown to modulate the activity of neurotransmitters, leading to potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia. In infectious diseases, this compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3/c17-12-6-5-10(8-13(12)18)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H,(H,20,21)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMVQWGNIXUDBV-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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